molecular formula C7H4N4O B2766875 4-Azido-2-hydroxybenzonitrile CAS No. 105430-49-7

4-Azido-2-hydroxybenzonitrile

Cat. No.: B2766875
CAS No.: 105430-49-7
M. Wt: 160.136
InChI Key: PECAJUQZOCEODF-UHFFFAOYSA-N
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Description

4-Azido-2-hydroxybenzonitrile is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of an azido group (-N₃) and a hydroxy group (-OH) attached to a benzonitrile core. The unique combination of these functional groups imparts distinct chemical properties to the molecule, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-hydroxybenzonitrile typically involves the introduction of an azido group to a hydroxybenzonitrile precursor. One common method includes the reaction of 2-hydroxybenzonitrile with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to ensure the stability of the azido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMSO, CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Alkynes, copper(I) catalysts (Cu(I)).

Major Products:

    Substitution: Various substituted benzonitriles.

    Reduction: 2-Hydroxybenzonitrile derivatives with amine groups.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

4-Azido-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the study of biomolecular interactions and as a probe in bioorthogonal chemistry.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Azido-2-hydroxybenzonitrile primarily involves the reactivity of the azido group. The azido group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrene intermediates. These nitrenes can insert into C-H or N-H bonds, leading to the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the azido group, making it less reactive in certain chemical transformations.

    4-Azido-2-nitrobenzonitrile: Contains a nitro group (-NO₂) instead of a hydroxy group, leading to different reactivity patterns.

    4-Azido-2-methylbenzonitrile: Contains a methyl group (-CH₃) instead of a hydroxy group, affecting its chemical properties

Uniqueness: 4-Azido-2-hydroxybenzonitrile is unique due to the presence of both azido and hydroxy groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it particularly valuable in synthetic chemistry and material science .

Properties

IUPAC Name

4-azido-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-4-5-1-2-6(10-11-9)3-7(5)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAJUQZOCEODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105430-49-7
Record name 4-azido-2-hydroxybenzonitrile
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